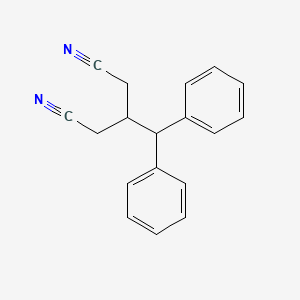
3-(diphenylmethyl)pentanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethyl)pentanedinitrile is an organic compound with the molecular formula C18H16N2. It is characterized by the presence of a diphenylmethyl group attached to a pentanedinitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethyl)pentanedinitrile typically involves the reaction of diphenylmethane with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where diphenylmethyl magnesium bromide reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and yield. The use of microreactors has been shown to improve the safety and selectivity of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylmethyl)pentanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Amides or other substituted nitriles.
Applications De Recherche Scientifique
3-(Diphenylmethyl)pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(diphenylmethyl)pentanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanide: Similar structure but with a single phenyl group.
Diphenylacetonitrile: Contains two phenyl groups but lacks the pentanedinitrile backbone.
Phenylacetonitrile: Contains a single phenyl group and a nitrile group.
Uniqueness
3-(Diphenylmethyl)pentanedinitrile is unique due to its combination of a diphenylmethyl group and a pentanedinitrile backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
94208-72-7 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-benzhydrylpentanedinitrile |
InChI |
InChI=1S/C18H16N2/c19-13-11-17(12-14-20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12H2 |
Clé InChI |
NHOSDIPIEXZCIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N |
Key on ui other cas no. |
94208-72-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















